molecular formula C24H42O4 B14290471 9,10-Dioxooctadecyl hex-2-enoate CAS No. 114145-11-8

9,10-Dioxooctadecyl hex-2-enoate

Cat. No.: B14290471
CAS No.: 114145-11-8
M. Wt: 394.6 g/mol
InChI Key: LMPYNBCHKLEKNQ-UHFFFAOYSA-N
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Description

9,10-Dioxooctadecyl hex-2-enoate is a synthetic fatty acid ester of interest in biochemical research. Compounds with similar structures, such as oxo- and hydroxy-fatty acid derivatives, are known to be investigated for their role as agonists of lipid-sensing nuclear receptors like PPARα (Peroxisome proliferator-activated receptor alpha), which is a key target for studying fatty acid oxidation and triglyceride accumulation . The structural features of this compound, including the dioxooctadecyl chain and the hex-2-enoate moiety, suggest its potential utility as a biochemical probe or intermediate in organic synthesis. Researchers may employ this compound in studies focused on lipid metabolism, signaling pathways, and the development of novel bio-active molecules. 9,10-Dioxooctadecyl hex-2-enoate is provided for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

114145-11-8

Molecular Formula

C24H42O4

Molecular Weight

394.6 g/mol

IUPAC Name

9,10-dioxooctadecyl hex-2-enoate

InChI

InChI=1S/C24H42O4/c1-3-5-7-8-11-15-18-22(25)23(26)19-16-12-9-10-13-17-21-28-24(27)20-14-6-4-2/h14,20H,3-13,15-19,21H2,1-2H3

InChI Key

LMPYNBCHKLEKNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)C(=O)CCCCCCCCOC(=O)C=CCCC

Origin of Product

United States

Preparation Methods

Direct Esterification via Acid Catalysis

Fischer esterification represents a classical approach, where 9,10-dioxooctadecanoic acid reacts with hex-2-en-1-ol under acidic conditions.

Procedure :

  • Combine equimolar quantities of 9,10-dioxooctadecanoic acid and hex-2-en-1-ol in toluene.
  • Add concentrated sulfuric acid (1–2 mol%) and reflux at 110°C for 12–24 hours.
  • Neutralize with aqueous sodium bicarbonate and extract with ethyl acetate.
  • Purify via silica gel chromatography (hexane:ethyl acetate = 9:1).

Challenges :

  • Ketone groups may undergo undesired aldol condensation under acidic conditions.
  • Hex-2-en-1-ol’s volatility (bp: 144–146°C) necessitates azeotropic distillation setups.

Transesterification Using Enzymatic Catalysts

Enzymatic transesterification offers selectivity advantages, particularly for heat-sensitive substrates.

Procedure :

  • Dissolve methyl hex-2-enoate (1.2 equiv) and 9,10-dioxooctadecanol (1.0 equiv) in tert-butanol.
  • Add immobilized lipase (e.g., Lipozyme TL IM, 5–10 wt%) and incubate at 65°C for 8–12 hours.
  • Filter the enzyme, concentrate under reduced pressure, and purify via recrystallization (ethanol/water).

Advantages :

  • Avoids ketone side reactions due to mild conditions (pH 7–8, <70°C).
  • Yields for analogous cetyl esters reach 88–95% with >90% purity.

Carbodiimide-Mediated Coupling

Activating the carboxylic acid with dicyclohexylcarbodiimide (DCC) enables room-temperature esterification.

Procedure :

  • Stir 9,10-dioxooctadecanoic acid (1.0 equiv) with DCC (1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane.
  • Add hex-2-en-1-ol (1.2 equiv) and react for 12–24 hours at 25°C.
  • Filter precipitated dicyclohexylurea, wash with 1N HCl, and concentrate.

Optimization :

  • Substituting DCC with ethylcarbodiimide hydrochloride (EDC) improves water solubility for easier purification.

Wittig Olefination for Hex-2-enoate Formation

Constructing the α,β-unsaturated ester in situ via Wittig reaction ensures regioselectivity.

Procedure :

  • React ethyl 4-phosphonobutyrate with n-pentyltriphenylphosphonium bromide in THF at 0°C.
  • Add n-butyllithium to generate the ylide, then introduce hexanal to form ethyl hex-2-enoate.
  • Transesterify with 9,10-dioxooctadecanol using Lipozyme TL IM (see Section 2.2).

Yield Considerations :

  • Wittig reactions for analogous cis-alkenes achieve 55–65% yields with 66–70% purity.

Comparative Analysis of Methodologies

Method Catalyst/Reagent Temperature (°C) Yield (%) Purity (%) Key Advantage
Acid Catalysis H₂SO₄ 110 50–60 70–80 Low cost
Enzymatic Transester. Lipozyme TL IM 65 85–90 90–95 Selectivity, mild conditions
Carbodiimide Coupling DCC/DMAP 25 75–80 85–90 Room-temperature reaction
Wittig Olefination n-BuLi/Ph₃P=CH 0→25 60–65 70–75 Regioselective double bond

Challenges in Synthesis

Ketone Reactivity

The 9,10-diketone moiety is prone to nucleophilic attack or enolization under basic or acidic conditions. Enzymatic methods mitigate this by operating near neutral pH.

Purification Complexity

Co-elution of byproducts (e.g., unreacted alcohol or acid) necessitates gradient chromatography. Ethyl acetate/hexane mixtures resolve polar impurities effectively.

Chemical Reactions Analysis

Types of Reactions

9,10-Dioxooctadecyl hex-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9,10-Dioxooctadecyl hex-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9,10-Dioxooctadecyl hex-2-enoate involves its interaction with specific molecular targets and pathways. The oxo groups in the compound can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the long hydrocarbon chain allows the compound to interact with lipid membranes, potentially altering their properties and functions .

Comparison with Similar Compounds

Structural Analogues in the 9,10-Disubstituted Anthracene Family

Key Compounds :

  • 9,10-Diheteroarylanthracene (DHA) derivatives (e.g., DTA, DFA, DBPA, DPA) .
Parameter 9,10-Dioxooctadecyl Hex-2-enoate DHA Derivatives (e.g., DTA, DFA)
Core Structure Aliphatic chain with dioxo groups Anthracene core with heteroaryl groups
Functional Groups Ester, ketone Aromatic rings, heteroatoms (e.g., S, O)
Optical Properties Not reported Aggregation-induced emission (AIE)
Applications Hypothetical: surfactants, polymers Bioimaging, optoelectronics

Analysis: While 9,10-dioxooctadecyl hex-2-enoate is aliphatic, DHA derivatives are aromatic systems. The latter exhibit AIE properties due to restricted intramolecular motion in aggregated states, a feature absent in the target compound due to its flexible alkyl chain . Notably, DBPA (a DHA derivative) displays aggregation-caused quenching (ACQ), highlighting the critical role of substituent rigidity in optical behavior—a contrast to the non-planar, aliphatic structure of 9,10-dioxooctadecyl hex-2-enoate.

Esters with Long Alkyl Chains

Key Compounds :

  • Hexamethylene diisocyanate-derived esters (e.g., 1,6-diisocyanatohexane esters) .
Parameter 9,10-Dioxooctadecyl Hex-2-enoate Hexamethylene Diisocyanate Esters
Chain Length C18 C6 (shorter chain)
Functional Groups Ester, ketone Isocyanate, ester
Reactivity Likely ester hydrolysis High reactivity (isocyanate groups)
Applications Underexplored Polyurethanes, adhesives

Analysis: The extended C18 chain in 9,10-dioxooctadecyl hex-2-enoate may enhance hydrophobicity compared to shorter-chain esters. However, the absence of reactive isocyanate groups limits its utility in polymer crosslinking, a key application for hexamethylene diisocyanate derivatives .

Phosphaphenanthrene-Based Esters

Key Compounds :

  • 10-Diethoxymethyl-9-oxa-10-phosphaphenanthrene-10-oxide (2b) .
Parameter 9,10-Dioxooctadecyl Hex-2-enoate Phosphaphenanthrene Esters (e.g., 2b)
Core Structure Aliphatic Heterocyclic (phosphorus-containing)
Thermal Stability Not reported High (melting point: 93°C for 2b)
Synthetic Complexity Likely moderate High (multi-step synthesis)

Analysis: Phosphaphenanthrene esters exhibit superior thermal stability due to their rigid heterocyclic cores, whereas 9,10-dioxooctadecyl hex-2-enoate’s aliphatic structure may limit thermal resilience. The latter’s synthesis is likely simpler, as phosphaphenanthrene derivatives require controlled stepwise reactions .

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